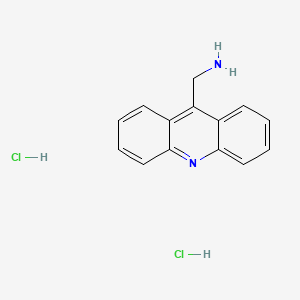

Acridin-9-ylmethanamine dihydrochloride

Übersicht

Beschreibung

Acridin-9-ylmethanamine dihydrochloride is a chemical compound derived from acridine, a heterocyclic organic compound. Acridine and its derivatives have been extensively studied due to their wide range of biological activities, including anticancer, antibacterial, and antiviral properties . This compound is particularly noted for its ability to intercalate into DNA, making it a valuable tool in biochemical and medical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of acridin-9-ylmethanamine dihydrochloride typically involves the reaction of acridine with formaldehyde and ammonium chloride, followed by treatment with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: Acridin-9-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of acridine N-oxide derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the acridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

Overview

- Chemical Formula : C₁₄H₁₄Cl₂N₂

- Molecular Weight : 281.18 g/mol

- CAS Number : 93716-65-5

Biochemical Research

Acridin-9-ylmethanamine dihydrochloride is utilized to study:

- DNA-Protein Interactions : The compound's ability to intercalate into DNA makes it useful for investigating how proteins interact with DNA, which is crucial for understanding gene regulation and expression.

- DNA Damage and Repair Mechanisms : It serves as a model compound to explore how DNA damage occurs and the cellular mechanisms that repair such damage.

Anticancer Studies

The compound has garnered attention for its potential as an anticancer agent due to its ability to:

- Inhibit topoisomerases, enzymes critical for DNA replication and transcription.

- Induce apoptosis in cancer cells through disruption of DNA structure .

Case Study: Anticancer Activity

A study synthesized several acridinyl amino acid derivatives, including this compound, and tested their cytotoxicity against various cancer cell lines (e.g., K562 and A549). The results indicated that these derivatives exhibited significant antiproliferative activity, with lower toxicity towards normal cells compared to traditional agents like amsacrine .

Fluorescent Dyes

Due to its fluorescent properties, this compound is also used in:

- Cell Imaging : It serves as a fluorescent dye in cell biology for staining nucleic acids, allowing researchers to visualize cellular components under fluorescence microscopy.

Industrial Applications

The compound finds utility in:

Wirkmechanismus

The primary mechanism by which acridin-9-ylmethanamine dihydrochloride exerts its effects is through DNA intercalation. This process involves the insertion of the acridine moiety between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA. This can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells . The compound may also interact with various enzymes involved in DNA repair and replication, further enhancing its biological effects .

Vergleich Mit ähnlichen Verbindungen

Acriflavine: Another acridine derivative with potent antibacterial and antiviral properties.

Proflavine: Known for its antiseptic properties and used in wound care.

Acridine Orange: A fluorescent dye used in cell biology for staining nucleic acids.

Uniqueness: Acridin-9-ylmethanamine dihydrochloride is unique due to its specific structure, which allows for strong DNA intercalation and its potential use in anticancer therapies. Its ability to form stable complexes with DNA and its relatively low toxicity compared to other acridine derivatives make it a valuable compound in both research and therapeutic applications .

Biologische Aktivität

Acridin-9-ylmethanamine dihydrochloride is a derivative of acridine, a compound known for its significant biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound primarily exhibits its biological activity through DNA intercalation . The compound intercalates into double-stranded DNA, disrupting its helical structure. This disruption inhibits the function of DNA-related enzymes such as topoisomerases, which are crucial for DNA replication and transcription processes. Consequently, this leads to inhibition of cell proliferation and induction of apoptosis in cancer cells .

Key Interactions

The intercalation process is driven by several mechanisms:

- π–π Stacking Interactions : The aromatic structure of acridine allows it to stack between base pairs in DNA.

- Charge Transfer Mechanisms : The positive charge from the methanamine group enhances binding affinity to negatively charged DNA.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Experimental Data

- Antitumor Studies : Research indicates that this compound shows potent cytotoxic effects against various cancer cell lines. For instance, studies involving K562 (a leukemia cell line) and A549 (lung cancer cell line) demonstrated significant antiproliferative activity attributed to its ability to intercalate into DNA and inhibit topoisomerases .

- Antimicrobial Activity : A recent study highlighted the compound's effectiveness against K. pneumoniae, showing minimum inhibitory concentrations (MICs) between 8 to 16 μg/mL. The study also noted that when combined with rifampin, the antimicrobial efficacy was significantly enhanced, suggesting potential for use in combination therapies against multidrug-resistant infections .

- Mechanistic Insights : Additional investigations into the molecular interactions revealed that acridin-9-ylmethanamine disrupts the proton motive force in bacteria, further elucidating its antimicrobial mechanism .

Comparative Analysis with Other Acridine Derivatives

This compound shares structural similarities with other acridine derivatives but exhibits unique properties due to its specific substitutions. The following table compares various acridine derivatives based on their notable biological activities:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| 9-Aminoacridine | Amino-substituted acridine | Antitumor activity through DNA intercalation |

| Acridine Orange | Fluorescent dye | Nucleic acid stain in microscopy |

| 9-Methylacridine | Methyl-substituted acridine | Exhibits antimicrobial properties |

| This compound | Methanamine-substituted acridine | Strong intercalation properties leading to antitumor effects |

Eigenschaften

IUPAC Name |

acridin-9-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2.2ClH/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14;;/h1-8H,9,15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCUQORDWZNCHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.